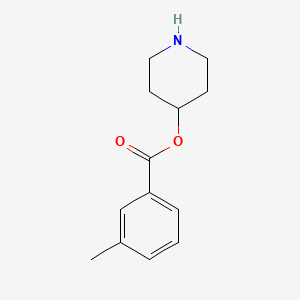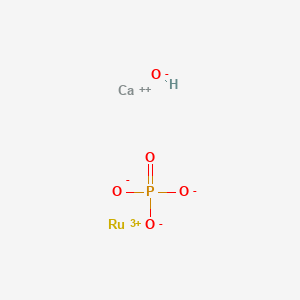![molecular formula C21H18Se B14192083 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene CAS No. 926649-96-9](/img/structure/B14192083.png)
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylselanyl group to a selenol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of selenol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical processes.
Comparaison Avec Des Composés Similaires
- 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
- 1-Methyl-4-[2-phenyl-2-(phenylethynyl)benzene
Comparison: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to similar compounds
Propriétés
Numéro CAS |
926649-96-9 |
|---|---|
Formule moléculaire |
C21H18Se |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-methyl-4-(2-phenyl-2-phenylselanylethenyl)benzene |
InChI |
InChI=1S/C21H18Se/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)22-20-10-6-3-7-11-20/h2-16H,1H3 |
Clé InChI |
DFYSUAWOAMTCFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)





![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
